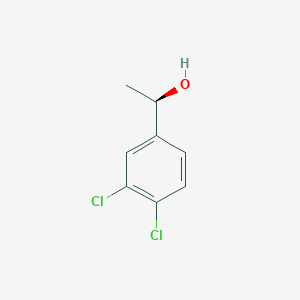
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol
説明
“(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” is a chemical compound with the CAS Number: 252963-12-5 . It has a molecular weight of 191.06 . The IUPAC name for this compound is (1R)-1-(3,4-dichlorophenyl)ethanol . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” is 1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1R)-1-(3,4-dichlorophenyl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 191.06 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Enzymatic Process Development
A study by Guo et al. (2017) developed an enzymatic process for preparing chiral intermediates like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which is closely related to (1R)-1-(3,4-dichlorophenyl)ethan-1-ol. This process is significant in synthesizing Ticagrelor, used for treating acute coronary syndromes. The process is green, environmentally sound, and has high productivity, making it valuable for industrial applications.
Fungicidal Activity
Kuzenkov and Zakharychev (2009) synthesized a series of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, closely related to the target compound. These compounds displayed fungicidal activity, indicating potential applications in pharmacology and agrochemicals (Kuzenkov & Zakharychev, 2009).
Catalytic Asymmetric Transfer Hydrogenation
Yang et al. (1997) explored Ruthenium(II) Complexes containing optically active ligands including compounds similar to (1R)-1-(3,4-dichlorophenyl)ethan-1-ol. They evaluated these complexes in catalytic asymmetric transfer hydrogenation of acetophenone by propan-2-ol, which is important in synthetic chemistry and the development of new catalytic processes (Yang et al., 1997).
Biocatalysis in Drug Synthesis
Miao et al. (2019) conducted a study on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, an antifungal agent. This research highlights the role of biocatalysis in the synthesis of chiral intermediates for drug development (Miao et al., 2019).
Synthesis of Chiral Molecules
Sakai et al. (2000) synthesized optically pure diols related to (1R)-1-(3,4-dichlorophenyl)ethan-1-ol. This study is relevant for the synthesis of chiral molecules, which have significant implications in pharmaceutical chemistry (Sakai et al., 2000).
Bioconversion and Crystallization in Intermediate Synthesis
Konuki et al. (2014) reported on the production of (R)-Tetrahydrothiophene-3-ol, a key intermediate in synthesizing penem-based antibiotics. The study combined bioconversion and crystallization, highlighting the importance of these processes in synthesizing optically active intermediates (Konuki et al., 2014).
Safety And Hazards
特性
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-dichlorophenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



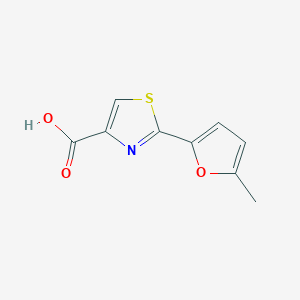
![2-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]acetamide](/img/structure/B1416490.png)
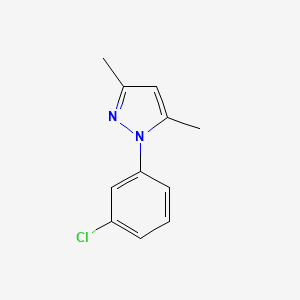
![6,7-dihydro-1H-pyrano[4',3':5,6]pyrido[2,3-d]pyrimidine-2,4,9(3H)-trione](/img/structure/B1416494.png)
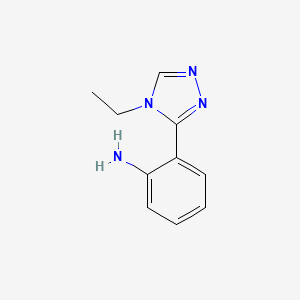
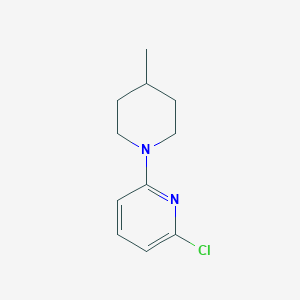
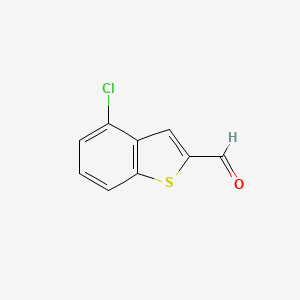
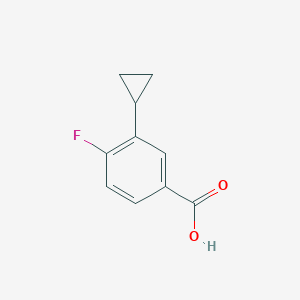
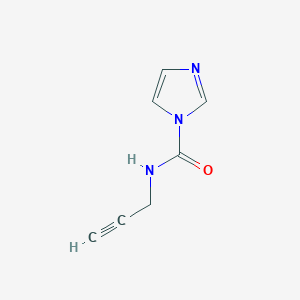
![2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B1416506.png)

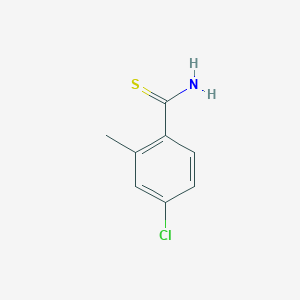
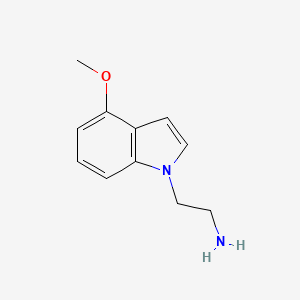
![6-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1416510.png)